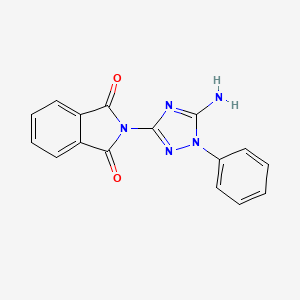![molecular formula C17H17BrN2O3 B5773715 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BDA-410, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzimidazole carboxamides, which have been shown to have anti-tumor properties. BDA-410 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a role in the folding and stabilization of various proteins, including those involved in cancer progression. Inhibition of HSP90 by this compound leads to the degradation of its client proteins, which include various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. This compound has also been shown to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In addition, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the advantages of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is its specificity for HSP90, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to have low toxicity in normal cells, which is important for its potential use in cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the study of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Another area of research is the development of this compound derivatives with improved solubility and bioavailability. Finally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated.
合成法
The synthesis of 3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 2-bromoacetyl bromide to form 3,5-dimethylphenacyl bromide. This is then reacted with 4-aminobenzoic acid to form 3,5-dimethyl-N-(4-carboxyphenyl)benzamide. The carboxylic acid group is then activated with N,N'-carbonyldiimidazole (CDI) to form an intermediate, which is then reacted with 3-bromo-N'-[(3,5-dimethylphenoxy)acetyl]benzenecarboximidamide to give this compound.
科学的研究の応用
3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-6-12(2)8-15(7-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFUHRMEQKPWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
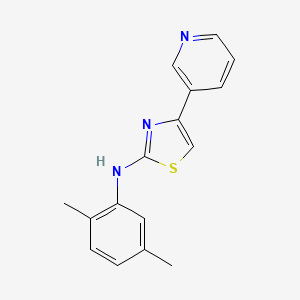
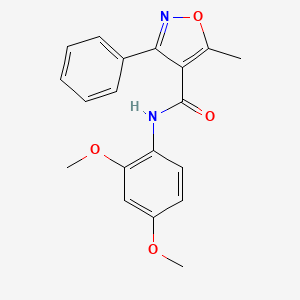
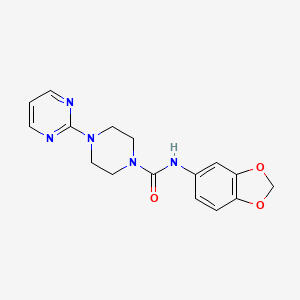
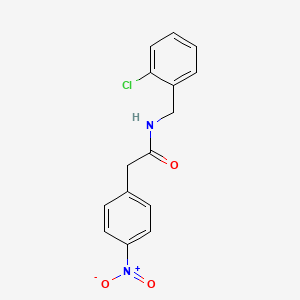
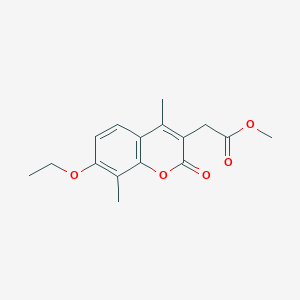
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
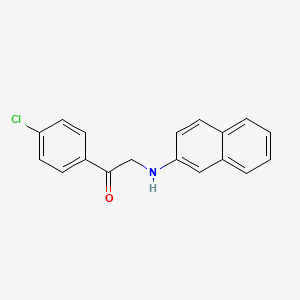
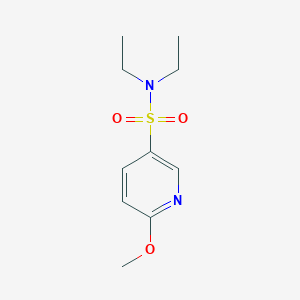
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
